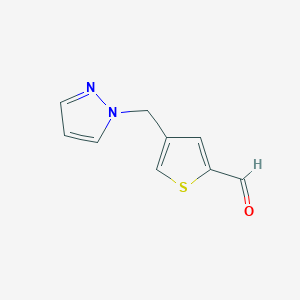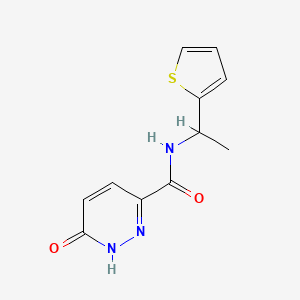
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is an organic compound with a complex structure that includes both phenyl and methoxyphenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol typically involves multiple steps. One common method starts with the reaction of guaiacol with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then subjected to further reactions, including chlorination and subsequent reactions with potassium phthalimide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and reduce production costs. For example, the use of Ni/CaO–H-ZSM-5 catalysts has been shown to be effective in cleaving C–O ether bonds in related compounds .
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as a muscle relaxant by modulating the activity of certain neurotransmitters in the central nervous system . Additionally, its expectorant properties are likely due to its ability to increase the volume and reduce the viscosity of mucus .
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)-1-phenylethanol: A related compound with similar structural features but different functional groups.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenoxy group, used as a protecting group in organic synthesis.
Uniqueness
2-(2-Methoxyphenoxy)-1-phenylpropane-1,3-diol is unique due to its combination of phenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry further highlight its uniqueness.
属性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
2-(2-methoxyphenoxy)-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-9-5-6-10-14(13)20-15(11-17)16(18)12-7-3-2-4-8-12/h2-10,15-18H,11H2,1H3 |
InChI 键 |
QOPGLWZBGPCXNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)









![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)

